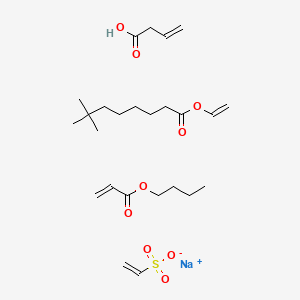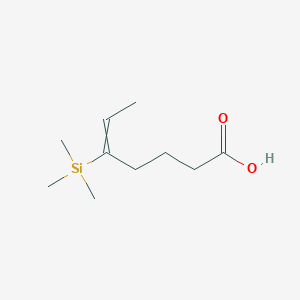![molecular formula C17H17N3O2 B14414855 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole CAS No. 80200-22-2](/img/structure/B14414855.png)
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is an organic compound that features a triazole ring, a benzyloxy group, and a phenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole typically involves a multi-step process:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzyloxy compound with an ethylene oxide derivative to form the phenoxyethyl intermediate.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the phenoxyethyl intermediate and an azide compound under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the triazole ring can produce dihydrotriazole derivatives.
Substitution: Substitution reactions can lead to a variety of phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s structural properties can influence the physical and chemical characteristics of the materials it is incorporated into, affecting properties such as conductivity, stability, and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[4-(Methoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Ethoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Propoxy)phenoxy]ethyl}-2H-1,2,3-triazole
Uniqueness
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Propiedades
Número CAS |
80200-22-2 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
2-[2-(4-phenylmethoxyphenoxy)ethyl]triazole |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)21-13-12-20-18-10-11-19-20/h1-11H,12-14H2 |
Clave InChI |
LGIOQEQSIBQGAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3N=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
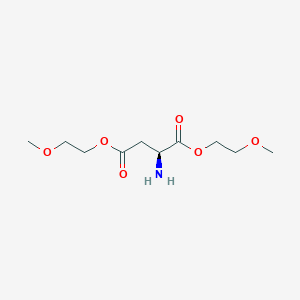

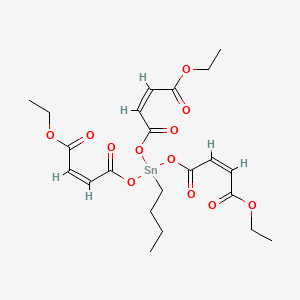
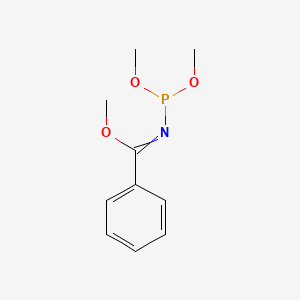

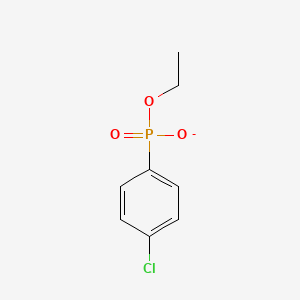
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


